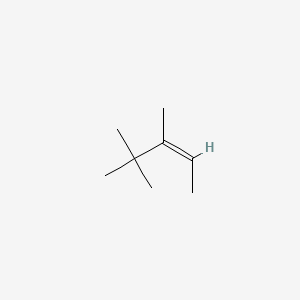
(2Z)-3,4,4-Trimethyl-2-pentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3,4,4-Trimethyl-2-pentene: is an organic compound with the molecular formula C8H16. It is an alkene with a double bond located at the second carbon atom, and it features three methyl groups attached to the third and fourth carbon atoms. This compound is part of the broader class of hydrocarbons and is known for its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3,4,4-Trimethyl-2-pentene can be achieved through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 3,4,4-trimethyl-2-pentanol using a strong acid like sulfuric acid under controlled temperature conditions.
Alkylation Reactions: Another approach is the alkylation of isobutene with isobutylene in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2Z)-3,4,4-Trimethyl-2-pentene can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced to form saturated hydrocarbons using hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: It can participate in substitution reactions, particularly halogenation, where halogens like chlorine or bromine replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of 3,4,4-trimethylpentane.
Substitution: Formation of halogenated derivatives like 3,4,4-trimethyl-2-pentyl chloride.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a model compound in studying catalytic processes involving alkenes.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Studies: Utilized in research to understand the behavior of alkenes in biological systems.
Industry:
Polymer Production: Acts as a monomer or comonomer in the production of specialty polymers.
Chemical Manufacturing: Employed in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of (2Z)-3,4,4-Trimethyl-2-pentene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, participating in addition reactions with electrophiles. In oxidation reactions, the double bond is cleaved, leading to the formation of oxygenated products. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon.
Vergleich Mit ähnlichen Verbindungen
(2E)-3,4,4-Trimethyl-2-pentene: The E-isomer of the compound, differing in the spatial arrangement of substituents around the double bond.
3,4,4-Trimethyl-1-pentene: An isomer with the double bond located at the first carbon atom.
2,3,3-Trimethyl-2-butene: A structurally similar compound with a different carbon chain length.
Uniqueness: (2Z)-3,4,4-Trimethyl-2-pentene is unique due to its specific geometric configuration (Z-isomer) and the presence of three methyl groups, which influence its reactivity and physical properties. This configuration can lead to different chemical behaviors compared to its E-isomer and other structural isomers.
Eigenschaften
CAS-Nummer |
39761-64-3 |
|---|---|
Molekularformel |
C8H16 |
Molekulargewicht |
112.21 g/mol |
IUPAC-Name |
(Z)-3,4,4-trimethylpent-2-ene |
InChI |
InChI=1S/C8H16/c1-6-7(2)8(3,4)5/h6H,1-5H3/b7-6- |
InChI-Schlüssel |
FZQMZRXKWHQJAG-SREVYHEPSA-N |
Isomerische SMILES |
C/C=C(/C)\C(C)(C)C |
Kanonische SMILES |
CC=C(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


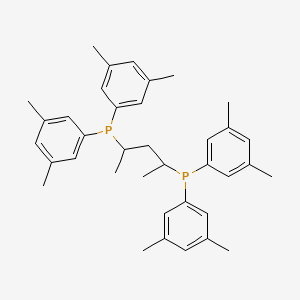
![5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene](/img/structure/B13822558.png)
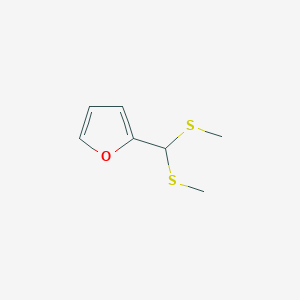
![(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13822571.png)
![9-(3-Methoxyphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13822574.png)
![3-chloro-N-(4-chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13822577.png)
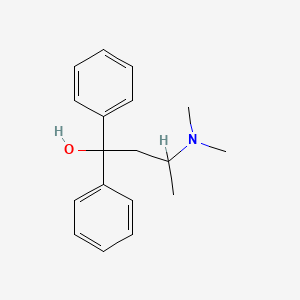
![(2S,3R)-3-ethyl-2-[(E,2R,3S,4R,5S)-2-hydroxy-4-methoxy-3,5-dimethylnon-7-enyl]-2,3-dihydropyran-6-one](/img/structure/B13822609.png)
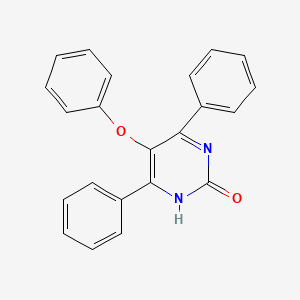
![N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B13822616.png)
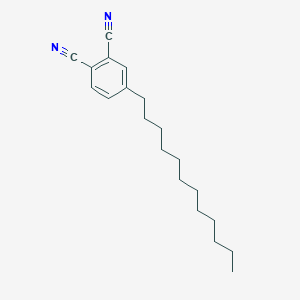
![4-[Benzyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B13822620.png)
![N-{[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}pyridine-3-carboxamide](/img/structure/B13822624.png)
![N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B13822639.png)
